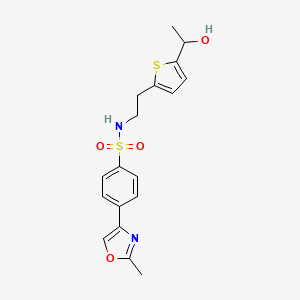![molecular formula C16H17ClN4OS B2787499 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide CAS No. 477854-97-0](/img/structure/B2787499.png)
4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a compound with intricate structural features, primarily characterized by a chloro-substituted benzene ring, a thiazole ring, and a carbohydrazide linkage. It is known for its diverse chemical and biological activities, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide typically involves a multi-step process:
Synthesis of the thiazole ring: This is often achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the benzenecarbohydrazide: The carbohydrazide moiety can be synthesized via hydrazinolysis of an ester or by direct condensation of hydrazine with a suitable carboxylic acid derivative.
Final coupling reaction: The benzenecarbohydrazide is then coupled with the thiazole derivative under appropriate reaction conditions to yield the final product.
Industrial Production Methods: For industrial-scale production, optimized reaction conditions such as solvent choice, temperature control, and reaction time are crucial to ensure high yield and purity. Industrial processes may utilize continuous flow reactors for better control and scalability.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino moiety or the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the carbohydrazide moiety.
Substitution: The chloro-substituent in the benzene ring makes it amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical reagents include hydrogen peroxide, potassium permanganate, or peracids.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate conditions can facilitate substitution reactions.
Major Products: The products from these reactions are diverse and depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Applications De Recherche Scientifique
The compound has significant implications across various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of novel organic compounds.
Biology: The compound exhibits bioactivity, making it a candidate for biological assays and drug development.
Medicine: Preliminary studies might explore its potential as a pharmaceutical agent, given its unique structural features.
Industry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mécanisme D'action
The exact mechanism by which 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide exerts its effects can vary based on its application:
Molecular Targets: Potential molecular targets include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may interfere with specific biochemical pathways, such as signal transduction, enzymatic catalysis, or gene expression regulation.
Comparaison Avec Des Composés Similaires
4-chloro-N'-[(E)-(2-pyridyl)methylidene]benzenecarbohydrazide
4-chloro-N'-[(E)-(2-imidazolyl)methylidene]benzenecarbohydrazide
4-chloro-N'-[(E)-(2-thiophenyl)methylidene]benzenecarbohydrazide
These compounds share structural motifs with slight variations, influencing their respective chemical behaviors and applications.
Propriétés
IUPAC Name |
4-chloro-N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-13-6-4-12(5-7-13)15(22)20-19-11-14-10-18-16(23-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAPMVCILZEKLM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787416.png)

![5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide](/img/structure/B2787420.png)
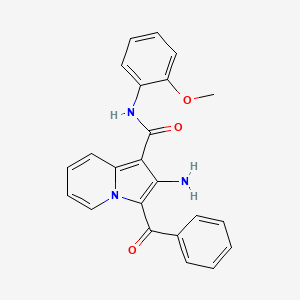
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B2787425.png)
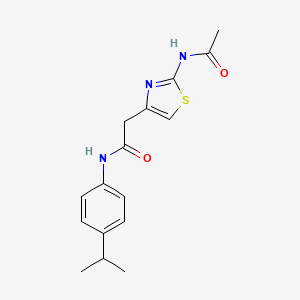

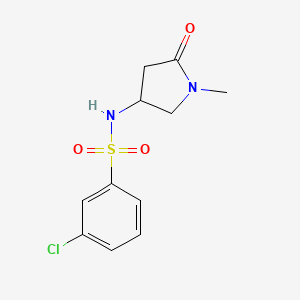
![3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2787429.png)
![2-{[1-(quinolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2787430.png)
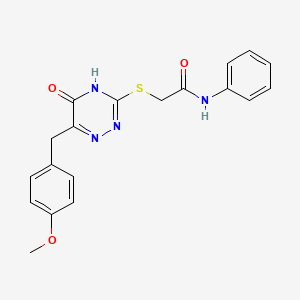
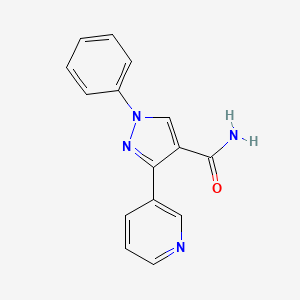
![1-{[2-Chloro-5-(piperidine-1-sulfonyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2787438.png)
